3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid is a chemical compound that integrates a phthalazinone structure with a benzoic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a precursor for synthesizing biologically active molecules. The compound's unique structural features contribute to its classification within the broader category of phthalazine derivatives, which are known for various pharmacological activities.
The synthesis of 3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid can be derived from the reaction of phthalazine derivatives with carboxylic acids or through multi-step synthetic pathways involving intermediates such as benzoic acid and phthalazinones. Various literature sources document methods for synthesizing similar compounds, indicating a rich field of study surrounding this class of chemicals .
This compound falls under the classification of phthalazine derivatives and benzoic acids. Phthalazines are bicyclic compounds that feature a nitrogen atom in their structure, while benzoic acids are aromatic carboxylic acids. The integration of these two classes results in compounds that may exhibit unique chemical properties and biological activities.
The synthesis of 3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid typically involves several key steps:
The synthesis may utilize solvents like ethanol or pyridine under reflux conditions to enhance reaction rates and yields. The use of catalysts or specific reagents can also optimize the process, ensuring higher purity and yield of the target compound .
The molecular formula is , with a molecular weight of approximately 273.28 g/mol. The compound exhibits specific spectral characteristics in techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm its structure.
3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid can undergo various chemical reactions:
These reactions typically require specific conditions such as temperature control, choice of solvents, and catalysts to ensure optimal yields and selectivity .
The mechanism by which 3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid exerts its biological effects is not fully elucidated but may involve:
Studies indicate that derivatives of phthalazine exhibit antimicrobial and anti-inflammatory properties, suggesting that this compound may share similar mechanisms .
Relevant analyses include infrared spectroscopy, which identifies functional groups, and thermal analysis for stability assessment .
3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid has potential applications in:
Research continues into its biological activities and potential therapeutic applications, indicating significant interest within scientific communities .
The phthalazin-1(2H)-one scaffold represents a privileged heterobicyclic structure in drug discovery, characterized by a benzo-fused 1,2-diazine ring with tautomeric equilibria between lactam and lactim forms. This scaffold exhibits distinct molecular recognition properties, enabling interactions with diverse biological targets such as enzymes (PARP, aldose reductase), G-protein-coupled receptors (histamine, adenosine receptors), and ion channels [3]. Its structural versatility permits substitutions at C4 and N2 positions, allowing medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic profiles. The scaffold’s near-planar conformation facilitates π-stacking interactions with biological macromolecules, while the lactam carbonyl serves as a hydrogen bond acceptor critical for target binding [3] [6].
Notably, phthalazinone derivatives demonstrate multifaceted bioactivity across therapeutic areas:
Table 1: Key Biological Targets of Phthalazinone Derivatives
Biological Target | Therapeutic Application | Structural Requirement |
---|---|---|
PARP enzyme | Anticancer agents | C4-aryl substitution |
Histamine H₁ receptor | Antiasthmatic drugs | N2-alkyl/arylpiperazine |
Aldose reductase | Antidiabetic complications | C4-hydroxylalkyl chain |
Phosphodiesterase IV | Anti-inflammatory agents | C4-cycloalkyl groups |
Benzoic acid derivatives serve as critical pharmacophores in drug design due to their dual functionality: the carboxylic acid group enables salt formation (enhancing water solubility) and participates in hydrogen bonding with biological targets, while the aromatic ring facilitates hydrophobic interactions. When incorporated into hybrid molecules like 3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid (CAS 296790-56-2), the benzoic acid moiety confers specific physicochemical advantages:
Computational analyses reveal the hybrid’s balanced lipophilicity (LogP = 2.39) and moderate polar surface area (72.19 Ų), suggesting favorable membrane permeability and oral bioavailability. Hydrogen-bonding capacity (4 acceptors, 1 donor) further supports target engagement, particularly in enzymes requiring acidic residues for substrate recognition [5] [8].
The molecular hybridization of phthalazinone and benzoic acid in 3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid exemplifies a rational approach to overcome monopharmacophoric limitations. This strategy leverages complementary bioactivities: phthalazinones exhibit documented anticancer effects through PARP inhibition and DNA repair disruption, while benzoic acid derivatives modulate cellular oxidative stress responses and apoptosis pathways [3] [7]. The hybridization aims to achieve:
Modern synthetic approaches enable precise construction of such hybrids through:
Table 2: Hybrid Compound Structural and Computational Descriptors
Parameter | Value | Significance in Drug Design |
---|---|---|
Molecular formula | C₁₆H₁₂N₂O₃ | Balanced carbon/heteroatom ratio |
Molecular weight | 280.28 g/mol | Within ideal range for oral drugs |
Rotatable bonds | 2 | Conformational flexibility |
Hydrogen bond acceptors | 4 | Target interaction capability |
Aromatic rings | 3 | DNA intercalation potential |
Predicted water solubility | 48.18 mg/L | Moderate aqueous solubility |
The 4-methyl group on the phthalazinone ring provides steric modulation that may prevent unwanted metabolism at this position while maintaining the planar conformation essential for intercalation. Molecular docking studies suggest the hybrid could adopt a binding pose where the phthalazinone occupies the PARP nicotinamide pocket and the benzoic acid extends toward zinc finger domains [3] [7]. This strategic hybridization exemplifies contemporary trends in anticancer drug design focused on polypharmacology within single-molecule architectures.
Table 3: Key Identifiers of 3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic Acid
Identifier | Value |
---|---|
CAS Registry Number | 296790-56-2 |
IUPAC Name | 3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid |
Molecular Formula | C₁₆H₁₂N₂O₃ |
SMILES | CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=CC(=C3)C(=O)O |
InChI Key | WEOHRRADPCYDSW-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C2=CC(=CC=C2)C(O)=O)C(=O)C2C=CC=CC=21 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: